molecular formula C18H15N3O3S2 B12134753 N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-phenoxyacetamide

N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-phenoxyacetamide

Cat. No.: B12134753
M. Wt: 385.5 g/mol
InChI Key: OZYAKYSNVBMVFA-UHFFFAOYSA-N
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Description

N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-phenoxyacetamide (ChemSpider ID: 17532928) is a complex organic compound with the following chemical formula:

C25H22N4O2S\text{C}_{25}\text{H}_{22}\text{N}_4\text{O}_2\text{S}C25​H22​N4​O2​S

. It belongs to the class of benzamides and contains both thiadiazole and phenyl moieties .

Preparation Methods

Synthetic Routes: The synthetic preparation of this compound involves several steps. One possible route includes the condensation of 2-phenylacetyl chloride with 5-amino-1,3,4-thiadiazole-2-thiol, followed by reaction with phenoxyacetic acid. The detailed reaction conditions and mechanisms would require further investigation.

Chemical Reactions Analysis

Reactivity: N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-phenoxyacetamide can participate in various chemical reactions:

    Oxidation: It may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could yield corresponding amines or other reduced derivatives.

    Substitution: Substitution reactions at the phenyl or thiadiazole positions are possible.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, thiols) and appropriate solvents.

Major Products: The major products depend on the specific reaction conditions and reagents used. Isolation and characterization of these products would be essential for a comprehensive analysis.

Scientific Research Applications

Chemistry:

    Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its structural features.

    Materials Science: Investigations into its use as a building block for functional materials.

Biology and Medicine:

    Biological Activity: Studies on its effects in cellular systems and potential therapeutic applications.

    Drug Development: Screening for biological targets and pharmacological properties.

Industry:

    Agrochemicals: Possible applications in crop protection.

    Pharmaceuticals: Synthesis of novel drugs.

Mechanism of Action

The precise mechanism by which N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-phenoxyacetamide exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Properties

Molecular Formula

C18H15N3O3S2

Molecular Weight

385.5 g/mol

IUPAC Name

N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide

InChI

InChI=1S/C18H15N3O3S2/c22-15(13-7-3-1-4-8-13)12-25-18-21-20-17(26-18)19-16(23)11-24-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,19,20,23)

InChI Key

OZYAKYSNVBMVFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)NC(=O)COC3=CC=CC=C3

Origin of Product

United States

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